

An In-depth Technical Guide to the Spectral Data of Diethyl Butylmalonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diethyl butylmalonate, a substituted diethyl malonate. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates. This guide also includes spectral data for the parent compound, diethyl malonate, and butyronitrile for comparative analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for diethyl butylmalonate, diethyl malonate, and butyronitrile.

Table 1: ¹H NMR Spectral Data



Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Diethyl Butylmalonate	~4.19	q	4H	-OCH₂CH₃
~3.32	t	1H	- CH(CH2CH2CH2 CH3)-	
~1.88	m	2H	- CHCH2CH2CH2C H3	
~1.29	m	4H	- CHCH2CH2CH2C H3	_
~1.25	t	6H	-OCH2CH₃	-
~0.90	t	3H	-CH2CH2CH2CH3	-
Diethyl Malonate[1][2]	4.20	q	4H	-OCH₂CH₃
3.39	S	2H	-CH ₂ -	
1.27	t	6H	-OCH2CH₃	-
Butyronitrile[3]	2.34	t	2H	-CH₂CN
1.70	sextet	2H	-CH2CH2CH3	
1.08	t	3H	-CH2CH2CH3	

Note: NMR data is typically recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.

Table 2: 13C NMR Spectral Data



Compound	Chemical Shift (ppm)	Assignment
Diethyl Butylmalonate[4][5]	~169	C=O
~61	-OCH₂CH₃	
~52	-CH(CH2CH2CH2CH3)-	_
~30	-CHCH2CH2CH3	_
~29	-CHCH2CH2CH3	_
~23	-CHCH2CH2CH3	_
~14	-OCH₂CH₃	_
~13.8	-CH2CH2CH2CH3	_
Diethyl Malonate[1]	166.8	C=O
61.5	-OCH₂CH₃	
41.7	-CH ₂ -	_
14.0	-OCH₂CH₃	_
Butyronitrile[6]	119.5	-CN
19.1	-CH₂CN	
18.8	-CH2CH2CH3	_
13.4	-CH2CH2CH3	_

Table 3: IR Spectral Data



Compound	Wavenumber (cm⁻¹)	Interpretation
Diethyl Butylmalonate[7][8]	~2960, 2937, 2875	C-H stretch (alkyl)
~1750, 1734	C=O stretch (ester)	
~1467	C-H bend (alkyl)	_
~1369	C-H bend (alkyl)	_
~1256, 1179, 1037	C-O stretch (ester)	_
Diethyl Malonate[9]	~2980, 2940, 2900	C-H stretch (alkyl)
~1750, 1735	C=O stretch (ester)	
~1470, 1450	C-H bend (alkyl)	_
~1370	C-H bend (alkyl)	_
~1260, 1150, 1030	C-O stretch (ester)	_
Butyronitrile[10][11]	~2965, 2938, 2879	C-H stretch (alkyl)
~2249	C≡N stretch (nitrile)	
~1468	C-H bend (alkyl)	_
~1385	C-H bend (alkyl)	_

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Diethyl Butylmalonate[4][12] [13]	216 (M+)	171 [M-OC ₂ H ₅] ⁺ , 160 [M-C ₄ H ₈] ⁺ (McLafferty), 143, 115, 88
Diethyl Malonate[14]	160 (M+)	115 [M-OC ₂ H ₅] ⁺ , 88 [M-COOC ₂ H ₅] ⁺ , 43
Butyronitrile[15]	69 (M ⁺)	41 [C₃H₅]+, 29 [C₂H₅]+, 27 [C₂H₃]+



Experimental Protocols

The synthesis of diethyl butylmalonate is typically achieved through the alkylation of diethyl malonate. The following is a representative experimental protocol.

Synthesis of Diethyl n-Butylmalonate[16][17][18]

Materials:

- Sodium metal
- Absolute ethanol
- · Diethyl malonate
- · n-Butyl bromide
- Round-bottomed flask (three-necked)
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- · Heating mantle
- Distillation apparatus
- · Separatory funnel

Procedure:

Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a
mechanical stirrer, a reflux condenser, and a dropping funnel, sodium metal is cautiously
added to absolute ethanol to prepare a solution of sodium ethoxide. The reaction is
exothermic and may require cooling.



- Formation of Malonic Ester Enolate: After all the sodium has reacted and the solution has cooled, diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This results in the formation of the sodium salt of the diethyl malonate enolate.
- Alkylation: n-Butyl bromide is then added slowly to the reaction mixture. An exothermic reaction occurs, leading to the formation of diethyl n-butylmalonate.
- Workup and Purification: After the reaction is complete, the mixture is refluxed for a period to
 ensure completion. The ethanol is then removed by distillation. Water is added to the
 residue, and the organic layer containing the product is separated. The crude product is then
 purified by vacuum distillation.

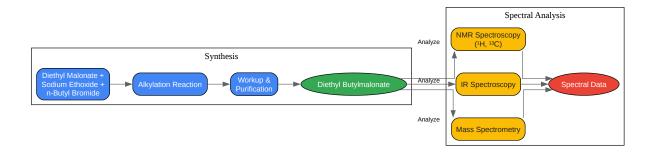
Acquisition of Spectral Data:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr).
- Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an
 electron ionization (EI) source. The sample is introduced via a gas chromatograph (GC-MS)
 for separation and analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral analysis of diethyl butylmalonate.





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Synthesis and Spectral Analysis Workflow.

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